molecular formula C9H9BrN4 B1481121 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098025-03-5

4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B1481121
CAS No.: 2098025-03-5
M. Wt: 253.1 g/mol
InChI Key: KSLKEEAPBJSMNL-UHFFFAOYSA-N
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Description

“4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring and a pyrimidine ring . The dihedral angles between the pyrazole and pyrimidine rings are 1.28 (17) and 1.56 (17)° .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions . These reactions can lead to the formation of new heterocycles .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

A precursor closely related to 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine was used for the construction of new polyheterocyclic ring systems, resulting in various derivatives with potential antibacterial properties. This research demonstrates the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex heterocyclic compounds, highlighting their significance in medicinal chemistry and drug design (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Anticancer and Anti-Inflammatory Agents

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, showcasing the potential of such compounds in therapeutic applications. The study focused on the synthesis of novel pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, indicating the broad scope of biological activities these compounds may exhibit (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potentials

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored, along with their evaluation for insecticidal and antibacterial potential. This underscores the role of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents, highlighting their relevance in addressing resistance issues in infectious disease management (Deohate & Palaspagar, 2020).

Future Directions

The future directions for “4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” and other pyrazole derivatives could involve further exploration of their synthesis methods and biological activities . Given their wide range of pharmacological activities, these compounds could have potential applications in the development of new drugs .

Properties

IUPAC Name

4-bromo-6-(2,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLKEEAPBJSMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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